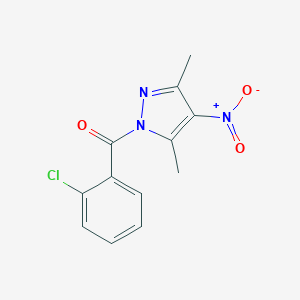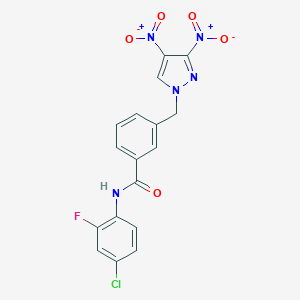![molecular formula C14H11FN4O B214286 2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE](/img/structure/B214286.png)
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a hydroxy-methyl-imidazolyl group, and a malononitrile moiety, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE typically involves the reaction of 2-fluorobenzyl bromide with malononitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler analog with a similar nitrile group but lacking the fluorophenyl and imidazolyl groups.
2-(2-Fluorobenzyl)malononitrile: Similar structure but without the hydroxy-methyl-imidazolyl group.
Uniqueness
2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Propriétés
Formule moléculaire |
C14H11FN4O |
|---|---|
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)-(4-hydroxy-2-methyl-1H-imidazol-5-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C14H11FN4O/c1-8-18-13(14(20)19-8)12(9(6-16)7-17)10-4-2-3-5-11(10)15/h2-5,9,12,20H,1H3,(H,18,19) |
Clé InChI |
QGKSCWIZDIWFFI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
SMILES canonique |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)

![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE](/img/structure/B214213.png)



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214219.png)
![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B214222.png)
![5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide](/img/structure/B214224.png)
![4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B214227.png)
